Cas no 495-32-9 (Nodakenetin)

Nodakenetin is a bioactive coumarin derivative primarily isolated from the roots of Angelica gigas and related species. It exhibits notable pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities. Structurally, it features a 7-hydroxycoumarin scaffold, which contributes to its interaction with cellular targets such as kinases and transcription factors. Research highlights its potential in modulating oxidative stress and apoptosis pathways, making it a candidate for therapeutic applications. Its low cytotoxicity and high bioavailability further enhance its suitability for preclinical studies. Nodakenetin is commonly used in biochemical research to investigate mechanisms of inflammation, neurodegeneration, and tumor suppression.
Nodakenetin structure
Nodakenetin structure
Product Name:Nodakenetin
CAS No:495-32-9
MF:C14H14O4
MW:246.258564472198
CID:329013
PubChem ID:26305
Update Time:2025-05-21

Nodakenetin Chemical and Physical Properties

Names and Identifiers

    • 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2R)-
    • (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
    • NODAKENETIN
    • (-)-Marmesin
    • (+-)-Marmesin
    • (S)-Marmesin
    • 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
    • 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
    • AC1L1AUX
    • CCRIS 5728
    • STOCK1N-61085
    • Prangeferol
    • [ "Prangeferol", " (-)-Nodakenetin" ]
    • Marmesin
    • PKL4EW8LPQ
    • (R)-2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • (2R)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
    • (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
    • H5D33D
    • (R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
    • CS-0019605
    • 495-32-9
    • CHEBI:132623
    • Nodakenetic
    • (R,S)-2-(1-Hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (R)-
    • 7H-Furo[3,2g][1]-benzopyran-7-one, (-2,3-dihydro-2-(1-hydroxy-1-hydroxymethylethyl)-, (R)
    • C09278
    • (-)-Prangeferol
    • NODAKATIN
    • CHEBI:49083
    • Nodakenitin
    • 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (2R)-
    • MLS001163827
    • HMS2871G16
    • 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (-)-
    • CHEMBL1464240
    • UNII-PKL4EW8LPQ
    • MS-23485
    • SMR000539229
    • DTXSID00964239
    • (R)-(-)-NODAKENETIN
    • Q27121472
    • NANI
    • AKOS016023681
    • s3245
    • 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
    • AC-35120
    • HY-N2276
    • (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • (7S)-marmesin
    • (+)-Marmesin
    • Marmesin; (S)-form
    • S-(+)-marmesin
    • (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • (S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • DA-56239
    • Nodakenetin
    • Inchi: 1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
    • InChI Key: FWYSBEAFFPBAQU-GFCCVEGCSA-N
    • SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2C[C@@H]1C(C)(C)O

Computed Properties

  • Exact Mass: 246.08922
  • Monoisotopic Mass: 246.089209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • Molecular Weight: 246.26
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.334
  • Boiling Point: 434°Cat760mmHg
  • Flash Point: 168°C
  • PSA: 55.76
  • LogP: 1.86740
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Nodakenetin Security Information

Nodakenetin Pricemore >>

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Nodakenetin Suppliers

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(CAS:495-32-9)Nodakenetin
Order Number:A1203464
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Quantity:50mg/25mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:50
Price ($):472.0/278.0/172.0
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Nodakenetin Related Literature

Additional information on Nodakenetin

Nodakenetin: A Comprehensive Overview

Nodakenetin, also known by its CAS number 495-32-9, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, which belongs to the class of coumarins, is isolated from various plant species, particularly those in the Apiaceae family. Nodakenetin has been extensively studied for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the antioxidant properties of Nodakenetin, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for applications in the development of functional foods and nutraceuticals. Researchers have also explored the anti-inflammatory effects of Nodakenetin, particularly its ability to modulate inflammatory pathways such as NF-κB and COX-2. These findings suggest that Nodakenetin could be a valuable addition to anti-inflammatory therapies.

The anticancer potential of Nodakenetin has been a focal point of recent investigations. Studies have demonstrated that Nodakenetin can induce apoptosis in cancer cells while sparing normal cells, indicating a high degree of selectivity. Additionally, it has been shown to inhibit cancer cell proliferation and migration, making it a potential candidate for targeted cancer therapies. The mechanism underlying these effects involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.

In terms of neuroprotective effects, Nodakenetin has been found to protect against oxidative stress-induced neuronal damage, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to enhance cognitive function in animal models, further underscoring its potential as a neuroprotective agent.

Recent advancements in the synthesis and modification of Nodakenetin have opened new avenues for its application in drug development. Researchers have explored the use of nanotechnology to enhance the bioavailability and efficacy of Nodakenetin-based formulations. These innovations are expected to pave the way for more effective therapeutic interventions in the near future.

In conclusion, Nodakenetin (CAS No. 495-32-9) is a versatile natural compound with a wide range of pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it a valuable asset in the field of natural product research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Nodakenetin is poised to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:495-32-9)Nodakenetin
A1203464
Purity:99%/99%/99%
Quantity:50mg/25mg/10mg
Price ($):472.0/278.0/172.0
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